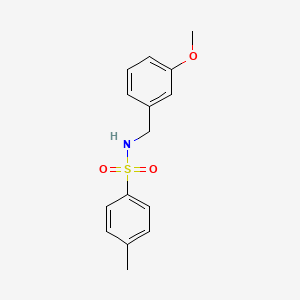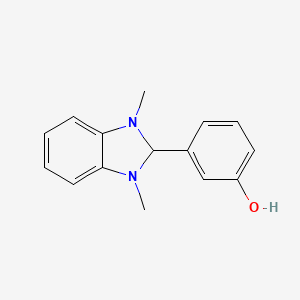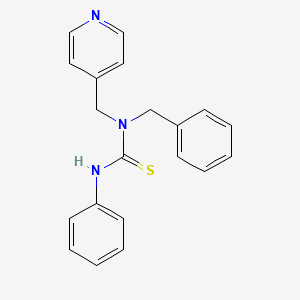![molecular formula C18H22N2O2 B5854314 N'-[(6-methoxy-2-naphthyl)methylene]hexanohydrazide](/img/structure/B5854314.png)
N'-[(6-methoxy-2-naphthyl)methylene]hexanohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(6-methoxy-2-naphthyl)methylene]hexanohydrazide, also known as MNH, is a chemical compound with potential applications in scientific research. MNH belongs to the class of hydrazones, which are organic compounds that contain a carbon-nitrogen double bond and a nitrogen-hydrogen bond. MNH has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.
作用机制
The mechanism of action of N'-[(6-methoxy-2-naphthyl)methylene]hexanohydrazide involves the formation of a complex with metal ions. The naphthalene ring of N'-[(6-methoxy-2-naphthyl)methylene]hexanohydrazide binds to the metal ion, forming a chelate complex. This complex results in a change in the fluorescence intensity of N'-[(6-methoxy-2-naphthyl)methylene]hexanohydrazide, which can be measured using a fluorescence spectrophotometer.
Biochemical and Physiological Effects:
N'-[(6-methoxy-2-naphthyl)methylene]hexanohydrazide has been shown to have low toxicity and does not have any known adverse effects on biological systems. N'-[(6-methoxy-2-naphthyl)methylene]hexanohydrazide has been used in vitro to study the effects of metal ions on cellular processes, such as oxidative stress and apoptosis. N'-[(6-methoxy-2-naphthyl)methylene]hexanohydrazide has also been used in vivo to study the distribution of metal ions in animal models.
实验室实验的优点和局限性
The advantages of using N'-[(6-methoxy-2-naphthyl)methylene]hexanohydrazide in lab experiments include its high selectivity for metal ions, low toxicity, and ease of synthesis. However, the limitations of using N'-[(6-methoxy-2-naphthyl)methylene]hexanohydrazide include its low yield during synthesis and its limited solubility in aqueous solutions.
未来方向
For research on N'-[(6-methoxy-2-naphthyl)methylene]hexanohydrazide include the development of more efficient synthesis methods, the optimization of the fluorescent properties of N'-[(6-methoxy-2-naphthyl)methylene]hexanohydrazide, and the application of N'-[(6-methoxy-2-naphthyl)methylene]hexanohydrazide in vivo to study the effects of metal ions on disease progression. N'-[(6-methoxy-2-naphthyl)methylene]hexanohydrazide can also be used in conjunction with other fluorescent probes to study multiple metal ions simultaneously. Additionally, N'-[(6-methoxy-2-naphthyl)methylene]hexanohydrazide can be modified to target specific metal ions, which can be used in the diagnosis and treatment of diseases.
合成方法
N'-[(6-methoxy-2-naphthyl)methylene]hexanohydrazide can be synthesized using a variety of methods, including the reaction of 6-methoxy-2-naphthaldehyde with hexanohydrazide in the presence of a catalyst such as acetic acid. Another method involves the reaction of 6-methoxy-2-naphthaldehyde with hexanohydrazide in ethanol under reflux conditions. The product is then purified using column chromatography. The yield of N'-[(6-methoxy-2-naphthyl)methylene]hexanohydrazide using these methods is typically around 50-70%.
科学研究应用
N'-[(6-methoxy-2-naphthyl)methylene]hexanohydrazide has potential applications in scientific research as a fluorescent probe for detecting metal ions such as copper, iron, and zinc. N'-[(6-methoxy-2-naphthyl)methylene]hexanohydrazide has been shown to selectively bind to these metal ions, resulting in a change in fluorescence intensity. This property of N'-[(6-methoxy-2-naphthyl)methylene]hexanohydrazide can be used to detect metal ions in biological samples, such as blood and urine, and can be used in the diagnosis of diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
N-[(E)-(6-methoxynaphthalen-2-yl)methylideneamino]hexanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-3-4-5-6-18(21)20-19-13-14-7-8-16-12-17(22-2)10-9-15(16)11-14/h7-13H,3-6H2,1-2H3,(H,20,21)/b19-13+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVUJFHRHQFUWPN-CPNJWEJPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NN=CC1=CC2=C(C=C1)C=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)N/N=C/C1=CC2=C(C=C1)C=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-(6-methoxynaphthalen-2-yl)methylideneamino]hexanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-methyl-2-phenyl-9H-imidazo[1,2-a]benzimidazole-3-carbaldehyde](/img/structure/B5854231.png)


![N-{[(4-bromophenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5854247.png)

![{[acetyl(ethyl)amino]methyl}(4-morpholinylmethyl)phosphinic acid](/img/structure/B5854262.png)

![methyl 3-[({[4-(ethoxycarbonyl)phenyl]amino}carbonyl)amino]-2-thiophenecarboxylate](/img/structure/B5854270.png)
![5-(4-chlorophenyl)-N-[4-(diethylamino)benzylidene]-4-(trifluoromethyl)-1,3-thiazol-2-amine](/img/structure/B5854278.png)
![3-[5-(cyclohexylmethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5854302.png)
![N-[3-(4-morpholinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5854304.png)

![N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B5854319.png)
